N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a purine base, a pyrrolidine ring, and a cyclopropanesulfonamide group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions, starting from appropriate amine precursors.
Cyclopropanesulfonamide Introduction: The cyclopropanesulfonamide group is introduced through sulfonation reactions, where cyclopropane derivatives react with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be
Properties
IUPAC Name |
N-methyl-N-[1-(7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)9-4-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZUOWRNNDUTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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